(5-Bromo-2-chloropyridin-3-yl)(thiomorpholino)methanone
Description
(5-Bromo-2-chloropyridin-3-yl)(thiomorpholino)methanone is a heterocyclic compound featuring a pyridine core substituted with bromo (Br) and chloro (Cl) groups at positions 5 and 2, respectively, and a thiomorpholino (sulfur-containing morpholine) moiety attached via a ketone bridge. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.
Key structural features include:
- Thiomorpholino group: The sulfur atom in thiomorpholine may improve solubility in polar solvents compared to morpholine derivatives .
Properties
Molecular Formula |
C10H10BrClN2OS |
|---|---|
Molecular Weight |
321.62 g/mol |
IUPAC Name |
(5-bromo-2-chloropyridin-3-yl)-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C10H10BrClN2OS/c11-7-5-8(9(12)13-6-7)10(15)14-1-3-16-4-2-14/h5-6H,1-4H2 |
InChI Key |
HEZBBSXCDPJOQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C(=O)C2=C(N=CC(=C2)Br)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of (5-Bromo-2-chloropyridin-3-yl)(thiomorpholino)methanone involves multiple steps. One common synthetic route includes the following steps :
Starting Materials: The synthesis begins with 5-bromo-2-chloropyridine and thiomorpholine.
Reaction Conditions: The reaction typically involves the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Procedure: The 5-bromo-2-chloropyridine is reacted with thiomorpholine in the presence of the base and solvent under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
(5-Bromo-2-chloropyridin-3-yl)(thiomorpholino)methanone undergoes various types of chemical reactions, including :
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or amines.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like sodium hydroxide (NaOH), and solvents such as tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(5-Bromo-2-chloropyridin-3-yl)(thiomorpholino)methanone has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5-Bromo-2-chloropyridin-3-yl)(thiomorpholino)methanone involves its interaction with molecular targets such as enzymes or receptors . The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting a specific biochemical pathway. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Electron-withdrawing groups (Br, Cl, NO$_2$): Enhance electrophilicity, facilitating nucleophilic aromatic substitution or cross-coupling reactions. Bromo-substituted derivatives (e.g., the target compound) may exhibit slower reaction kinetics compared to nitro analogues due to weaker electron withdrawal .
- Steric effects : Bulkier substituents (e.g., 5-methylisoxazole in ) reduce yields in coupling reactions compared to smaller halogens.
- Solubility: Thiomorpholino derivatives generally exhibit higher solubility in organic solvents (e.g., DCM, THF) than morpholine counterparts due to sulfur’s polarizability .
$^{1}\text{H NMR Trends**:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
